molecular formula C28H23FN4O3S2 B11474512 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11474512
M. Wt: 546.6 g/mol
InChI Key: HUIGQIZNRAXJFA-UHFFFAOYSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a fluorophenyl group, and a pyrazolo-thiazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 2-aminobenzenethiol, fluorophenyl derivatives, and various pyrazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of structural features, including the benzothiazole, fluorophenyl, and pyrazolo-thiazepine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H23FN4O3S2

Molecular Weight

546.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C28H23FN4O3S2/c1-16-25-26(17-11-12-21(22(13-17)35-2)36-14-18-7-3-4-8-19(18)29)37-15-24(34)31-27(25)33(32-16)28-30-20-9-5-6-10-23(20)38-28/h3-13,26H,14-15H2,1-2H3,(H,31,34)

InChI Key

HUIGQIZNRAXJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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